4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)-
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Overview
Description
4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features an isoxazole ring, which is known for its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-ethyl-3-(3-methyl-5-isoxazolyl)-amine with an appropriate quinazolinone precursor in the presence of a catalyst. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the isoxazole ring.
2-Ethyl-4(3H)-Quinazolinone: A similar compound with an ethyl group but lacking the isoxazole ring.
3-(3-Methyl-5-isoxazolyl)-4(3H)-Quinazolinone: A compound with the isoxazole ring but different substitution patterns.
Uniqueness
4(3H)-Quinazolinone, 2-ethyl-3-(3-methyl-5-isoxazolyl)- is unique due to the presence of both the quinazolinone and isoxazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
86134-20-5 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-ethyl-3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-3-12-15-11-7-5-4-6-10(11)14(18)17(12)13-8-9(2)16-19-13/h4-8H,3H2,1-2H3 |
InChI Key |
HEODOZQRFGSFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=NO3)C |
Origin of Product |
United States |
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